![molecular formula C16H13ClFNO B5769535 1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
1-[(2-chloro-6-fluorophenyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chloro-6-fluorophenyl)acetyl]indoline, also known as CFPI, is a chemical compound that has gained attention in the scientific community due to its potential in medicinal applications. CFPI belongs to the class of indoline derivatives that have been studied for their various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]indoline is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been found to reduce the levels of certain inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the blood and tissues of animals. In addition, this compound has been shown to have antidiabetic effects in animal models of diabetes, by reducing blood glucose levels and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chloro-6-fluorophenyl)acetyl]indoline has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, this compound has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for research on 1-[(2-chloro-6-fluorophenyl)acetyl]indoline. One area of research is to further investigate the mechanism of action of this compound, particularly its effects on COX-2 and MMPs. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential as a therapeutic agent. In addition, further studies are needed to investigate the potential of this compound as an anticancer agent, including its effects on cancer stem cells and its ability to synergize with other anticancer agents.
Méthodes De Synthèse
The synthesis of 1-[(2-chloro-6-fluorophenyl)acetyl]indoline involves the reaction of 2-chloro-6-fluoroacetophenone with indoline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound with a yield of approximately 60%.
Applications De Recherche Scientifique
1-[(2-chloro-6-fluorophenyl)acetyl]indoline has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-13-5-3-6-14(18)12(13)10-16(20)19-9-8-11-4-1-2-7-15(11)19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZKRKZIVKURLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
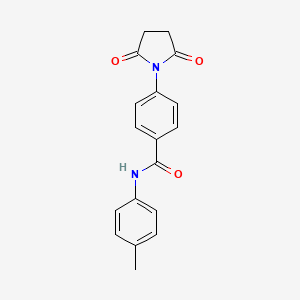
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
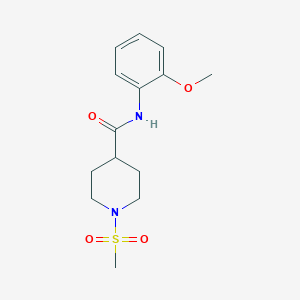
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
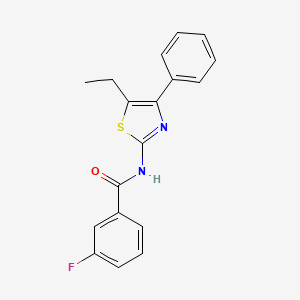

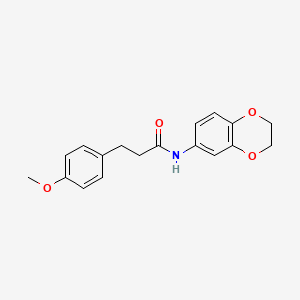
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
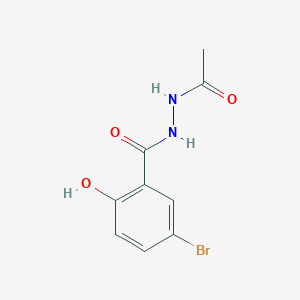
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)
